Ortho-Fluorine Substitution Pattern Differentiates CNS Multiprofile from BACE1-Selective para-Fluoro Isomer
The 2-fluorophenyl substitution on N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide orients the fluorine atom ortho to the piperazine N-aryl bond, a configuration associated through extensive SAR precedent with optimal fit at CNS aminergic receptors (5-HT₁A, D₂-like). The para-fluoro positional isomer (CAS 1049346-55-5) has instead been investigated as a β-secretase (BACE1) inhibitor, with molecular docking indicating interactions with key BACE1 catalytic residues (Asp228, Thr72), a target engagement profile fundamentally divergent from the ortho-fluoro analog's anticipated CNS receptor binding. This positional isomerism creates a binary target selectivity switch that cannot be predicted without explicit head-to-head profiling.
| Evidence Dimension | Primary pharmacological target engagement |
|---|---|
| Target Compound Data | Predominant serotonergic/dopaminergic receptor interaction profile (inferred from N-arylpiperazine SAR consensus with ortho-fluorine substitution) |
| Comparator Or Baseline | para-Fluoro isomer (CAS 1049346-55-5): Investigated BACE1 (β-secretase) inhibitor; molecular docking shows interaction with Asp228 and Thr72 catalytic residues |
| Quantified Difference | Qualitative target switch: CNS aminergic receptor binding vs. BACE1 enzymatic inhibition; quantitative head-to-head data (Kᵢ or IC₅₀) for either compound are not publicly available. |
| Conditions | Receptor profiling inferred from N-arylpiperazine class SAR consensus; BACE1 annotation from vendor technical documentation (EVITACHEM EVT-2893207) |
Why This Matters
Researchers requiring CNS aminergic receptor ligand tools should select the ortho-fluoro compound; those pursuing BACE1/Alzheimer's disease targets must use the para-fluoro isomer—interchanging them would produce off-target experimental results.
